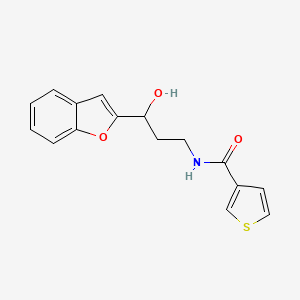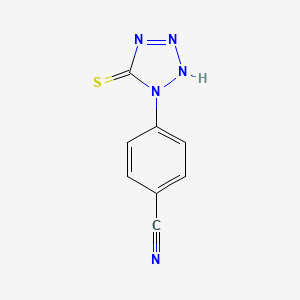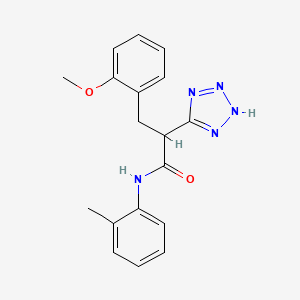
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophenes . Thiophenes are organic molecules containing at least one thiophene ring. In this specific compound, the benzofuran-2-yl group is attached to a hydroxypropyl moiety, which in turn is linked to a thiophene-3-carboxamide group .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Rearrangements
- Dearomatising Rearrangements: Thiophene-3-carboxamides, including compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, undergo dearomatising cyclisation and rearrangements to form pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).
Biological Activity
- Antiamnestic and Antihypoxic Activities: Derivatives of benzofuran, including those structurally related to the compound , have been studied for their antiamnestic (AA) and antihypoxic (AH) activities, showing potential in reversing amnesia and protecting against hypoxia (Ono et al., 1995).
- Inhibition of Cell Adhesion Molecules: Benzofuran derivatives, similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, have shown the ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).
Synthesis and Evaluation of Derivatives
- Synthesis of N-Substituted Derivatives: Studies have been conducted on the synthesis of N-substituted derivatives of thiophene-3-carboxylic acid, exploring their potential antinociceptive activity (Shipilovskikh et al., 2020).
- Antimicrobial Evaluation: Benzofuran-2-carboxamide derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activities, displaying potential against various pathogenic microorganisms (Talupur et al., 2021).
Pharmacological Potential
- Anti-inflammatory, Analgesic, and Antipyretic Activities: Benzofuran-2-carboxamides have been synthesized and tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities (Xie et al., 2014).
Wirkmechanismus
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have similar effects. This could potentially result in the inhibition of tumor growth, reduction of bacterial or viral populations, or modulation of oxidative stress responses.
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-13(5-7-17-16(19)12-6-8-21-10-12)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUVAKDJYWNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)



![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)
![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)
